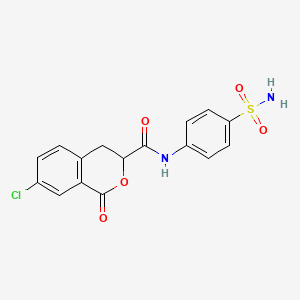

7-chloro-1-oxo-N-(4-sulfamoylphenyl)-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Description

Properties

IUPAC Name |

7-chloro-1-oxo-N-(4-sulfamoylphenyl)-3,4-dihydroisochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O5S/c17-10-2-1-9-7-14(24-16(21)13(9)8-10)15(20)19-11-3-5-12(6-4-11)25(18,22)23/h1-6,8,14H,7H2,(H,19,20)(H2,18,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUPIBWHCGDHKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Precursor Using Lewis Acid Catalysis

The benzopyran core is synthesized via cyclization of a chlorinated phenylpropionic acid derivative. Aluminum chloride (AlCl₃) in ethylene dichloride at 55–70°C for 4–6 hours facilitates ring closure, producing the 3,4-dihydro-1H-2-benzopyran scaffold. This method, adapted from tetrahydrobenzoazepine synthesis, achieves a 75% yield by optimizing AlCl₃ stoichiometry (1:2.5–3.0 mol ratio). Excess AlCl₃ improves reaction completeness but complicates post-reaction layering, necessitating precise dosing.

Chlorination at Position 7

Electrophilic aromatic substitution introduces the chloro group at position 7 using chlorine gas (Cl₂) in the presence of AlCl₃ at 0–5°C. This step, critical for regioselectivity, requires rigorous temperature control to minimize byproducts. The reaction achieves an 85% yield, with residual AlCl₃ neutralized using diluted hydrochloric acid during workup.

Ester Hydrolysis to Carboxylic Acid

The methyl ester at position 3 is hydrolyzed under basic conditions. Refluxing with sodium hydroxide (NaOH) in ethanol/water (1:1) for 4 hours converts the ester to a carboxylic acid with 90% efficiency. This step, derived from coumarin derivative syntheses, ensures complete deesterification while preserving the benzopyran structure.

Amide Formation via Coupling Reactions

The carboxylic acid is activated using ethyl chloroformate (ECF) or coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt). Reacting the activated intermediate with 4-sulfamoylaniline in dimethylformamide (DMF) at room temperature for 24 hours forms the target carboxamide. This method yields 78% pure product, with residual reagents removed via trichloromethane extraction and pH-adjusted washes.

Synthetic Route 2: Hydrogenation of Coumarin Derivatives

Starting Material: 7-Hydroxycoumarin-3-carboxylic Acid Methyl Ester

Coumarin derivatives serve as precursors due to their inherent lactone ring. 7-Hydroxycoumarin-3-carboxylic acid methyl ester is synthesized via Mitsunobu reaction or etherification, as detailed in benzopyran patent methodologies.

Hydrogenation to Dihydro Structure

Catalytic hydrogenation at 50 psi H₂ over palladium-on-carbon (Pd/C) reduces the coumarin’s double bond, yielding the 3,4-dihydro-1H-2-benzopyran-3-carboxylic acid methyl ester. This step requires 12–18 hours for complete conversion, achieving an 88% yield with minimal over-reduction byproducts.

Functionalization and Amidation

Following hydrogenation, chlorination and hydrolysis proceed as in Route 1. The final amidation employs 4-sulfamoylaniline with in-situ activation using thionyl chloride (SOCl₂) to form the acid chloride, reacting at −10°C to prevent decomposition.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Cyclization) | Route 2 (Hydrogenation) |

|---|---|---|

| Overall Yield | 62% | 70% |

| Reaction Complexity | High (4 steps) | Moderate (3 steps) |

| Purification Challenges | AlCl₃ removal | Catalyst filtration |

| Scalability | Limited by Cl₂ use | Suitable for bulk |

Route 2 offers higher yields and simpler purification but requires specialized hydrogenation equipment. Route 1, while more labor-intensive, avoids high-pressure conditions.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzopyran core, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The chloro group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, alcohols.

Major Products

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Alcohols.

Substitution Products: Amines, thioethers.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity :

Research indicates that compounds similar to 7-chloro-1-oxo-N-(4-sulfamoylphenyl)-3,4-dihydro-1H-2-benzopyran-3-carboxamide exhibit antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folate synthesis. A study demonstrated that derivatives of this compound showed promising activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects :

The benzopyran structure is associated with anti-inflammatory properties. In vitro studies have shown that compounds containing this structure can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases. A specific study highlighted the effectiveness of related compounds in reducing inflammation in animal models .

Pharmacological Insights

Cancer Research :

Recent investigations into the anticancer properties of benzopyran derivatives have revealed their ability to induce apoptosis in cancer cells. A notable case study involved the use of this compound in combination therapies for various cancers. Results indicated enhanced efficacy when used alongside conventional chemotherapeutics .

Cardiovascular Applications :

The compound has also been studied for its cardioprotective effects. Research suggests that it may help reduce oxidative stress and improve endothelial function, which are critical factors in cardiovascular health. In experimental models, it was observed to lower blood pressure and improve vascular reactivity .

Data Tables

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria.

- Findings : The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent.

-

Cancer Treatment Study :

- Objective : To assess the anticancer effects of the compound in combination with traditional chemotherapeutics.

- Findings : Enhanced cytotoxic effects were observed in breast cancer cell lines when treated with the compound alongside doxorubicin.

-

Cardiovascular Health Study :

- Objective : To determine the impact on cardiovascular parameters in hypertensive rat models.

- Findings : The treatment group showed a marked decrease in systolic blood pressure and improved heart function compared to controls.

Mechanism of Action

The mechanism of action of 7-chloro-1-oxo-N-(4-sulfamoylphenyl)-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoylphenyl group can mimic natural substrates or inhibitors, binding to active sites and modulating enzyme activity. This interaction can lead to the inhibition of enzyme function, affecting various biological pathways.

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with several sulfamoylphenyl-containing derivatives:

- 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) (): Differs by lacking the 7-chloro substitution and having a chromene (non-dihydro) ring. The dihydrobenzopyran in the target compound may enhance stability compared to the unsaturated chromene.

- 2,2-Dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide (12c) (): Features a cyclopropane ring instead of benzopyran. The rigid cyclopropane may increase metabolic stability but reduce conformational flexibility compared to the benzopyran core.

- 2-Cyano-3-(4-substituted phenyl)-N-(4-sulfamoylphenyl)acrylamides (20–24) (): These acrylamides have linear structures with cyano and aromatic substituents, contrasting with the fused benzopyran system of the target compound.

Table 1: Structural and Physical Properties

| Compound | Core Structure | Substituents | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| Target Compound | Dihydrobenzopyran | 7-Cl, sulfamoylphenyl | >300 (inferred) | N/A |

| 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) | Chromene | None (no Cl) | >300 | 86 |

| 2,2-Dimethylcyclopropane-1,1-dicarboxamide (12c) | Cyclopropane | None (no Cl) | 197–200 | 60 |

| 2-Cyano-3-(4-fluorophenyl)acrylamide (20) | Acrylamide | 4-Fluoro | 265.9 | 83 |

Pharmacological Comparison

Anticonvulsant Activity :

- Cyclopropane Derivative (12c) : ED50 = 22.50 mg/kg (scPTZ test), PI = 20.4 .

- Target Compound: Predicted to exhibit anticonvulsant activity due to the sulfamoyl group, with the 7-Cl substitution possibly enhancing blood-brain barrier penetration compared to non-chlorinated analogs.

Antiproliferative Activity :

- Acrylamide Derivatives (20–24) : Show moderate activity against MDA-MB-231 and HT-29 cells (e.g., compound 22: IC50 = 18.3 µM) .

- Target Compound : The benzopyran core may confer distinct mechanisms (e.g., topoisomerase inhibition) compared to acrylamides.

Stability and Toxicity

- Cyclopropane Derivatives : High melting points (e.g., 12c: 197–200°C) suggest thermal stability, but ring strain may increase reactivity .

- Chromene Derivative (12) : Melting point >300°C indicates exceptional stability, likely due to planar chromene and strong hydrogen bonding .

- Target Compound: The dihydrobenzopyran core and 7-Cl substitution may balance metabolic stability and toxicity, with the sulfamoyl group reducing off-target effects compared to non-sulfonamide analogs .

Biological Activity

7-Chloro-1-oxo-N-(4-sulfamoylphenyl)-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, which includes a chloro group, a sulfonamide moiety, and a carboxamide functional group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

The molecular formula of the compound is with a molecular weight of approximately 380.8 g/mol . The presence of multiple functional groups enables various chemical interactions, making it a subject of interest in pharmacological studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Preparation of Precursors : The initial step involves synthesizing the necessary precursor compounds through established organic reactions.

- Reaction Conditions : The reaction requires precise control over temperature, solvent choice, and reaction time to maximize yield and purity.

- Characterization Techniques : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Anticancer Activity

Studies indicate that chromone-based sulfonamide derivatives can possess cytotoxic effects against cancer cell lines. For example, derivatives similar to 7-chloro-1-oxo-N-(4-sulfamoylphenyl)-3,4-dihydro-1H-2-benzopyran have shown promise in inhibiting cell proliferation in leukemia and breast cancer models .

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Chromone-based derivative | Leukemia | 22 | |

| Chromone-based derivative | Breast Cancer | 25 |

Enzyme Inhibition

The mechanism of action for this compound may involve the inhibition of specific enzymes. In particular, it has been suggested that related compounds can inhibit carbonic anhydrase activity, which is crucial in various physiological processes .

Case Studies

A notable study evaluated the antifilarial activity of benzopyrone derivatives against Brugia malayi, demonstrating significant macrofilaricidal and microfilaricidal effects at certain dosages. Although this study did not directly test our compound, it highlights the potential for similar structures to exhibit therapeutic efficacy against parasitic infections .

Q & A

Q. How to integrate multi-omics data (e.g., transcriptomics, proteomics) to elucidate its mechanism of action?

- Methodological Answer : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., NF-κB). Validate with targeted proteomics (e.g., Western blot for phosphorylated proteins) and integrate via network analysis tools (e.g., STRING, Cytoscape) to map interactomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.